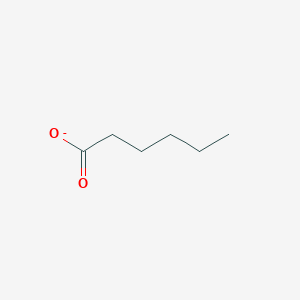

Hexanoate

Übersicht

Beschreibung

Hexanoate is a short-chain fatty acid anion that is the conjugate base of hexanoic acid (also known as caproic acid). It has a role as a human metabolite and a plant metabolite. It is a short-chain fatty acid anion, a straight-chain saturated fatty acid anion and a fatty acid anion 6:0. It is a conjugate base of a hexanoic acid.

Wissenschaftliche Forschungsanwendungen

Antifungal Activity in Agriculture

Hexanoic acid exhibits significant antifungal activity, particularly in agricultural applications. Leyva et al. (2008) demonstrated that hexanoic acid can effectively control Botrytis cinerea in tomato plants. It inhibits spore germination and mycelial growth, acting both as a preventive and curative fungicide. This chemical alters fungal membrane permeability and induces changes in plant metabolites, suggesting its potential as a safe antifungal treatment for various crops (Leyva et al., 2008).

Inducing Plant Resistance

Research by Llorens et al. (2016) indicates that hexanoic acid primes plant defense mechanisms. Applied to the soil, it alters the metabolic profile of citrus plants, particularly affecting the mevalonic and linolenic pathways, and promotes the emission of plant volatiles. This indicates hexanoic acid's role in enhancing plant resistance against pathogens (Llorens et al., 2016).

Improving Silage Fermentation

In the field of animal feed, hexanoic acid, combined with Lactobacillus plantarum, influences the fermentation profile of Napier grass silage. According to Mugabe et al. (2019), this combination affects the accumulation of lactic and acetic acids and the pH during the ensiling process, highlighting hexanoic acid's role in enhancing the nutritional quality of silage (Mugabe et al., 2019).

Enhancing Plant Defense Against Bacteria

Hexanoic acid has been shown to modulate the defense response of tomato plants against bacterial pathogens like Pseudomonas syringae. Scalschi et al. (2014) found that it alters the pathogen's behavior and reduces its virulence and survival, suggesting hexanoic acid as a promising agent in plant protection strategies (Scalschi et al., 2014).

Impact on Biofuel Production

A study by Candry et al. (2018) explored hexanoic acid's potential in biofuel production. They assessed the growth kinetics of Clostridium kluyveri, a bacterium that converts ethanol and acetate into hexanoic acid, which can be used as a biofuel precursor. This research highlights hexanoic acid's role in sustainable energy production (Candry et al., 2018).

Enhancing Food Safety

Lanciotti et al. (2003) investigated hexanal, a related compound to hexanoic acid, for its antimicrobial activity in food safety. They found that hexanal effectively inhibits pathogenic microorganisms in fresh-sliced apples, suggesting the potential of hexanoic acid derivatives in improving the hygienic safety of minimally processed foods (Lanciotti et al., 2003).

Eigenschaften

CAS-Nummer |

151-33-7 |

|---|---|

Molekularformel |

C6H11O2- |

Molekulargewicht |

115.15 g/mol |

IUPAC-Name |

hexanoate |

InChI |

InChI=1S/C6H12O2/c1-2-3-4-5-6(7)8/h2-5H2,1H3,(H,7,8)/p-1 |

InChI-Schlüssel |

FUZZWVXGSFPDMH-UHFFFAOYSA-M |

SMILES |

CCCCCC(=O)[O-] |

Kanonische SMILES |

CCCCCC(=O)[O-] |

Synonyme |

Bi(OHex)3 bismuth(III)hexanoate calcium hexanoate calcium N-hexanoate caproate caproic acid caproic acid sodium salt capronic Acid hexanoate hexanoic acid hexanoic acid, barium salt hexanoic acid, calcium salt hexanoic acid, copper (2+) salt hexanoic acid, manganese (2+) salt hexanoic acid, nickel (2+) salt hexanoic acid, potassium salt hexanoic acid, rhodium (2+) salt hexanoic acid, sodium salt hexanoic acid, sodium salt (1:1) hexanoic acid, sodium salt, 1-(11)C-labeled n-caproic acid sodium caproate sodium capronate sodium hexanoate |

Herkunft des Produkts |

United States |

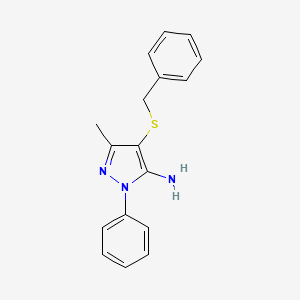

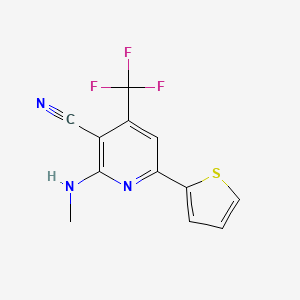

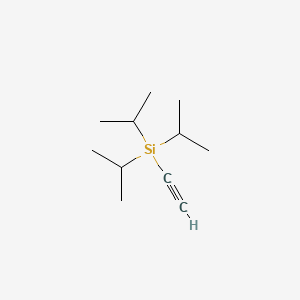

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1S)-1-(1H-benzimidazol-2-yl)-2-methylpropyl]-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B1226029.png)

![3-[3-[4-(3-Chlorophenyl)-1-piperazinyl]-3-oxopropyl]-4-pyrido[2,3-d]pyrimidinone](/img/structure/B1226032.png)

![3-(4-Chlorophenyl)-2-methyl-3,3a,4,5-tetrahydrobenzo[g]indazole](/img/structure/B1226035.png)

![1-(3,5-Dimethylphenyl)-3-[5-(dimethylsulfamoyl)-2-methylphenyl]urea](/img/structure/B1226036.png)

![2-[5-[(3-Chlorophenyl)thio]-2-thiophenyl]pyridine](/img/structure/B1226037.png)

![7-bromo-5-phenyl-4-propionyl-1,3,4,5-tetrahydro-2H-benzo[e][1,4]diazepin-2-one](/img/structure/B1226038.png)

![4-benzyl-6-ethyl-6-methyl-6,7-dihydrobenzo[h]tetrazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B1226040.png)

![1-[3-[4-(2-Chloro-5-methoxyphenyl)-1-piperazinyl]propyl]-3-(4-methylphenyl)urea](/img/structure/B1226041.png)